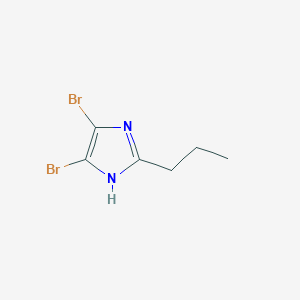

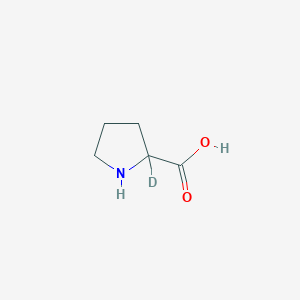

![molecular formula C6H12FNO B1457310 [(3S,4R)-rel-3-Fluoropiperidin-4-yl]methanol CAS No. 895634-73-8](/img/structure/B1457310.png)

[(3S,4R)-rel-3-Fluoropiperidin-4-yl]methanol

Übersicht

Beschreibung

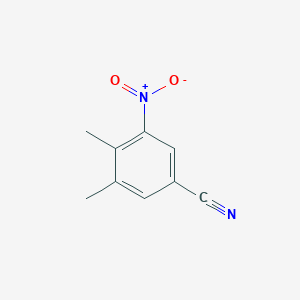

[(3S,4R)-rel-3-Fluoropiperidin-4-yl]methanol is a useful research compound. Its molecular formula is C6H12FNO and its molecular weight is 133.16 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Arzneimittelentwicklung

[(3S,4R)-rel-3-Fluoropiperidin-4-yl]methanol ist ein wertvolles Zwischenprodukt bei der Synthese verschiedener pharmazeutischer Verbindungen. Seine Struktur ist entscheidend für die Konstruktion von Medikamenten, die auf Erkrankungen des zentralen Nervensystems abzielen . Die Fähigkeit der Verbindung, die Blut-Hirn-Schranke zu überwinden, macht sie zu einem hervorragenden Kandidaten für die Entwicklung neuroaktiver Medikamente, darunter Antidepressiva und Anxiolytika.

Enzymmechanismusstudien

Die einzigartigen strukturellen Eigenschaften von this compound ermöglichen es Forschern, Enzymmechanismen zu untersuchen, insbesondere solche, die das zentrale Nervensystem betreffen. Durch die Beobachtung der Interaktion dieser Verbindung mit verschiedenen Enzymen können Wissenschaftler Einblicke in das Enzymverhalten gewinnen und potenziell neue therapeutische Ziele entdecken.

Pharmakologische Forschung

Als Piperidinderivat ist this compound aufgrund seines Vorkommens in über zwanzig Klassen von Pharmazeutika in der pharmakologischen Forschung involviert . Seine Rolle bei der Entwicklung neuer pharmakologischer Wirkstoffe ist bedeutend, insbesondere in den Bereichen Schmerzmanagement, psychiatrische Störungen und kognitive Verbesserung.

Chemische Synthese

Diese Verbindung dient als vielseitiger Baustein in der organischen Synthese . Es kann verwendet werden, um komplexe Moleküle zu erzeugen, einschließlich Naturprodukten und potenziellen Arzneimittelkandidaten. Seine Reaktivität und Stabilität unter verschiedenen Bedingungen machen es zu einem festen Bestandteil in synthetischen Chemie-Laboren.

Studien zur biologischen Aktivität

Forscher nutzen this compound, um die biologische Aktivität auf molekularer Ebene zu untersuchen . Seine Wechselwirkungen mit biologischen Rezeptoren können zur Entdeckung neuer Medikamente mit weniger Nebenwirkungen und verbesserter Wirksamkeit führen.

Wirkmechanismus

Target of Action

The primary targets of [(3S,4R)-rel-3-Fluoropiperidin-4-yl]methanol are currently unknown. This compound is a versatile building block used as an intermediate in organic synthesis . It’s often used in the synthesis of complex compounds such as pharmaceuticals .

Mode of Action

Biochemical Pathways

Given its use in pharmaceutical synthesis, it’s likely that it interacts with various biochemical pathways depending on the specific context of its use .

Pharmacokinetics

It has been suggested that this compound has high gi absorption and is bbb permeant . Its Log Kp (skin permeation) is -6.62 cm/s .

Result of Action

As a research chemical, its effects would largely depend on the specific context of its use .

Action Environment

Like all chemicals, its stability and reactivity would be influenced by factors such as temperature, ph, and the presence of other chemicals .

Eigenschaften

IUPAC Name |

[(3S,4R)-3-fluoropiperidin-4-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12FNO/c7-6-3-8-2-1-5(6)4-9/h5-6,8-9H,1-4H2/t5-,6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGVSTHXRRQMAJG-PHDIDXHHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC(C1CO)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CNC[C@H]([C@H]1CO)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

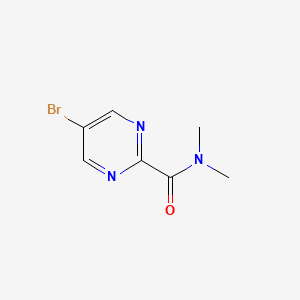

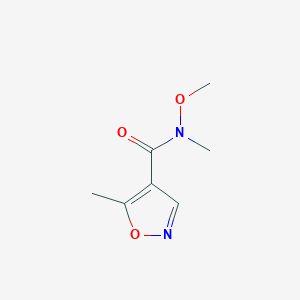

![[2-(4-Bromo-pyrazol-1-yl)-ethyl]-methyl-carbamic acid tert-butyl ester](/img/structure/B1457230.png)

![2,4-Dichloro-5-(2-furyl)thieno[2,3-d]pyrimidine](/img/structure/B1457246.png)